molecular formula C16H19NO2 B2374657 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923821-08-3

1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2374657
CAS No.: 923821-08-3
M. Wt: 257.333
InChI Key: KBDRSEIACOQQCX-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 923821-08-3) is a synthetic pyrrole derivative with a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol . Pyrrole is a five-membered aromatic heterocycle that serves as a fundamental scaffold in many compounds with biological significance . This structure is a key feature in numerous natural products and investigational compounds being developed for their antibacterial potential, particularly in the fight against drug-resistant pathogens . Researchers are exploring pyrrole-based analogs like this one due to their promising activity against Gram-positive bacteria, including challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The compound features a carboxylic acid functional group, which influences its physicochemical properties, including solubility and potential for salt formation, and may play a role in its interaction with biological targets . This product is intended for research purposes in the design, synthesis, and screening of new antibacterial agents . It is supplied with a high purity of 95% and must be handled in accordance with laboratory safety protocols. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-11(3)9-15(12(17)4)16(18)19/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRSEIACOQQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.

  • Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Pyrrolidine derivatives.

  • Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs of 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, focusing on substituents, molecular properties, and synthesis:

Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Yield Key Characteristics
4-Fluorophenyl C₁₃H₁₂FNO₂ 233.24 519151-74-7 76% (acid precursor) Enhanced polarity due to fluorine; used in drug intermediates and reference standards .
4-Chlorophenyl C₁₃H₁₂ClNO₂ 249.70 60217-76-7 Not reported Higher lipophilicity; requires strict safety protocols (GHS-compliant handling) .
4-Bromophenyl C₁₃H₁₂BrNO₂ ~294.15 (estimated) Not provided Not reported Increased molecular weight and potential for halogen bonding; priced at $197/250 mg .
2-Ethoxy-2-oxoethyl C₁₂H₁₅NO₅ 253.25 1183616-12-7 Not reported Ethoxy ester enhances solubility; used as a drug impurity reference standard .

Biological Activity

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with the CAS number 923821-08-3, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, particularly its antitubercular properties and implications in cell culture productivity.

  • Molecular Formula : C16H19NO2
  • Molar Mass : 257.33 g/mol
  • Synonyms : 2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylic acid

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds related to the 2,5-dimethylpyrrole scaffold. Research indicates that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.

  • Structure-Activity Relationship (SAR) :
    • The SAR studies have shown that modifications on the pyrrole ring can enhance biological activity. Specifically, bulky substituents at certain positions have been correlated with increased potency against M. tuberculosis .
    • Compounds such as those with cyclohexanemethyl groups have demonstrated potent inhibitory effects and low cytotoxicity against human pulmonary fibroblasts .
  • Case Studies :
    • One study identified three derivatives (5n, 5q, and 5r) with MIC90 values below 1 µg/mL against M. tuberculosis and promising selectivity indices (SI) against macrophages and pulmonary fibroblasts .
    • These findings suggest that the structural characteristics of this compound may contribute to its efficacy as an antitubercular agent.

Impact on Cell Culture Productivity

The compound has also been investigated for its role in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells.

  • Increased Cell-Specific Productivity :
    • It was observed that the addition of this compound in cell cultures improved mAb production significantly while maintaining cell viability .
    • Specifically, a study reported a 1.5-fold increase in final mAb concentration when using this compound compared to control conditions .
  • Mechanism of Action :
    • The mechanism appears to involve the suppression of cell growth while enhancing glucose uptake and ATP levels within the cells, which are critical for optimal productivity during bioprocesses .

Data Summary Table

Compound NameCAS NumberMolecular FormulaMolar MassBiological Activity
This compound923821-08-3C16H19NO2257.33 g/molAntitubercular activity; Enhances mAb production

Q & A

Q. What are the standard synthetic routes for 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can intermediates be characterized?

The synthesis of this compound likely involves multi-step organic reactions, such as:

  • Pyrrole ring formation : Cyclocondensation of amines or ketones with dicarbonyl compounds, followed by functionalization at the 3-position (e.g., carboxylation) .
  • Substitution reactions : Introduction of the 4-isopropylphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Carboxylic acid activation : Hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic or basic conditions .

Q. Characterization methods :

  • NMR spectroscopy : Key for confirming regiochemistry and substituent positions. For example, 1H^1H NMR can resolve methyl/isopropyl proton splitting patterns (δ ~1.2–2.5 ppm) and pyrrole aromatic protons (δ ~6.5–7.5 ppm) .
  • LCMS/HRMS : Validates molecular weight and purity (>95% by HPLC) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in spectral data (e.g., 1H^1H NMR shifts) may arise from solvent effects, tautomerism, or impurities. To address this:

  • Reproduce conditions : Match solvent (e.g., DMSO-d6_6 vs. CDCl3_3) and concentration used in prior studies .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
  • Cross-validate with computational chemistry : Compare experimental 13C^{13}C NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

Key factors for optimization:

  • Temperature control : Higher temperatures (80–100°C) may accelerate cyclization but risk decomposition; lower temperatures favor selectivity .
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl2_2) can improve regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification .

Q. Example experimental design :

VariableTest RangeOutcome Metric
Catalyst (Pd(OAc)2_2 vs. Pd(PPh3_3)4_4)0.5–2 mol%Yield by LCMS
Reaction time12–48 hPurity (HPLC)
Workup methodColumn vs. recrystallizationRecovery efficiency

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

Methodological framework :

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing isopropyl with trifluoromethyl or fluorophenyl ).
  • Functional assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or SPR binding assays .
  • Computational docking : Map electrostatic/hydrophobic interactions using AutoDock Vina or Schrödinger .

Q. Data analysis example :

AnalogSubstituentIC50_{50} (nM)LogP
Parent compound4-isopropylphenyl150 ± 103.2
Analog A4-CF3_3 phenyl85 ± 53.8
Analog B2-fluoro-4-methylphenyl220 ± 152.9

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H2_2O2_2) .
  • HPLC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of COOH or isopropyl groups) .
  • X-ray crystallography : Resolve structural changes in degraded crystals (if applicable) .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • pH adjustment : Ionize the carboxylic acid group at pH > pKa_a (~4.5) to enhance solubility .
  • Prodrug approach : Synthesize ester or amide derivatives with improved lipophilicity .

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